

Commercial Availability and Technical Profile of Neopentyl Formate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **neopentyl formate** (CAS No. 23361-67-3), focusing on its commercial availability, physicochemical properties, synthesis, and potential applications in research and development. The information is curated to be a valuable resource for professionals in organic synthesis and pharmaceutical sciences.

Commercial Availability

Neopentyl formate is available from a number of chemical suppliers, primarily for research and development purposes. It is not typically produced on a large industrial scale, but can be sourced in laboratory quantities. Key suppliers include:

- Vulcanchem: Offers neopentyl formate for research use.[1]
- Molbase: Lists Hangzhou J&H Chemical Co., Ltd. as a supplier, offering 98% purity in 1kg packaging with a 14-day lead time.[2]
- Benchchem: Provides research-grade neopentyl formate and highlights its utility in studying steric effects in organic synthesis.[3]

Pricing is generally available upon quotation from the respective suppliers.

Physicochemical and Spectral Data



While extensive experimental data for **neopentyl formate** is not widely published, a combination of computed data and information from analogous compounds provides a solid understanding of its physical and chemical characteristics.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **neopentyl formate**. Much of the publicly available data is computed, with experimental values for properties like boiling and melting points being scarce in the literature.[1] For context, isobutyl formate, an ester with a similar molecular weight, has a boiling point of approximately 98°C.[1]

Property	Value	Source
CAS Number	23361-67-3	[1]
Molecular Formula	C6H12O2	[1][4]
Molecular Weight	116.16 g/mol	[1][3][4]
IUPAC Name	2,2-dimethylpropyl formate	[5]
Synonyms	Neopentyl methanoate, NSC- 932	[1][5]
Appearance	Not specified (likely a colorless liquid)	Inferred
Boiling Point	Data not available	[1]
Melting Point	Data not available	[1]
Solubility	Sparingly soluble in water; miscible with organic solvents (ethanol, diethyl ether, chloroform)	[1]
Computed XLogP3	1.9	[5]
Computed Polar Surface Area	26.3 Ų	[5]

Spectral Data



Detailed spectral data for **neopentyl formate** is available in specialized databases. The expected spectral characteristics are as follows:

Spectrum	Expected Characteristics	
¹ H NMR	Signals corresponding to the formate proton (singlet, ~8 ppm), the methylene protons adjacent to the oxygen (singlet, ~3.7-4.0 ppm), and the nine equivalent methyl protons of the neopentyl group (singlet, ~0.9-1.0 ppm).	
¹³ C NMR	Signals for the carbonyl carbon (~160-165 ppm), the methylene carbon (~70-75 ppm), the quaternary carbon of the neopentyl group (~30-35 ppm), and the methyl carbons (~25-30 ppm).	
Mass Spectrometry (MS)	A molecular ion peak (M+) at m/z = 116. The fragmentation pattern would likely show losses of the formate group and fragmentation of the neopentyl group.	

Public repositories such as PubChem indicate the availability of 13C NMR and GC-MS data from sources like Bio-Rad Laboratories and the NIST Mass Spectrometry Data Center.[5]

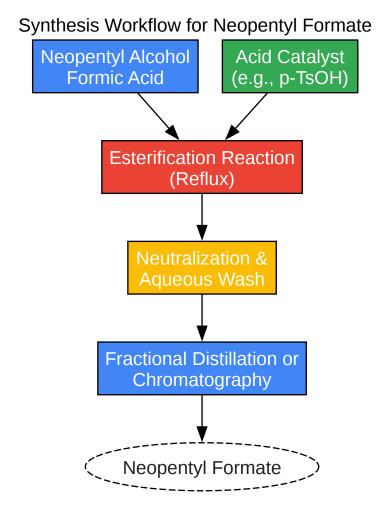
Synthesis and Purification

Neopentyl formate is typically synthesized via the direct esterification of neopentyl alcohol with formic acid, a classic reaction known as Fischer esterification.

Synthesis Workflow

The general workflow for the synthesis of **neopentyl formate** is depicted below.





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Caption: A general workflow for the synthesis and purification of **neopentyl formate**.

Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the synthesis of **neopentyl formate** based on the principles of Fischer esterification.

Materials:

- Neopentyl alcohol
- Formic acid (in molar excess)
- Acid catalyst (e.g., p-toluenesulfonic acid, concentrated sulfuric acid)



- Anhydrous solvent (e.g., toluene)
- Neutralizing agent (e.g., saturated sodium bicarbonate solution)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

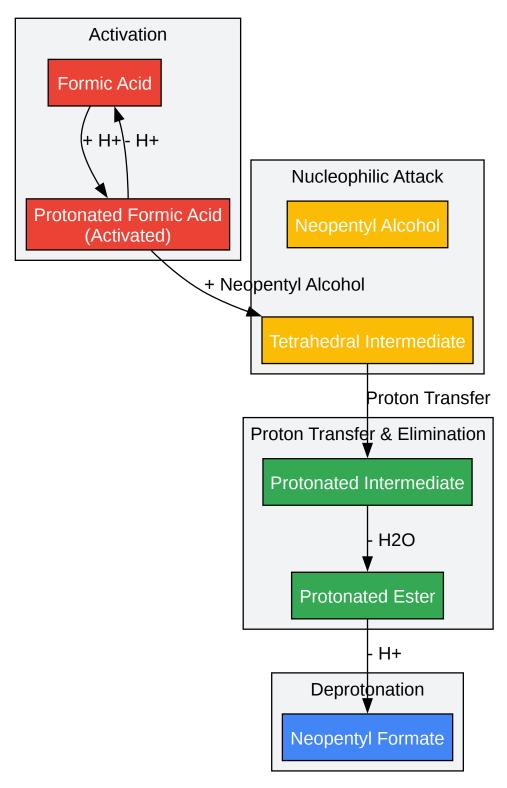
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine neopentyl alcohol, a molar excess of formic acid, and a catalytic amount of an acid catalyst in a suitable solvent like toluene.
- Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully
 neutralize the acid catalyst with a suitable base, such as a saturated solution of sodium
 bicarbonate.
- Extraction: Transfer the mixture to a separatory funnel and wash with water and brine to remove any remaining acid, base, and water-soluble impurities.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude **neopentyl formate** by fractional distillation under reduced pressure or by column chromatography to obtain the final product.[1]

Reaction Mechanism

The Fischer esterification of neopentyl alcohol with formic acid proceeds through a series of equilibrium steps, as illustrated in the diagram below.



Fischer Esterification Mechanism



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